methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
Description
Methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a synthetic small molecule characterized by a benzoate ester core substituted at the 4-position with a sulfamoyl group. This sulfamoyl moiety is further linked to a piperidine ring bearing a tert-butylcarbamoyl group. The compound’s structure integrates multiple pharmacophoric elements:
- Benzoate ester: Enhances metabolic stability and modulates lipophilicity.
- Piperidine-tert-butylcarbamoyl moiety: Influences steric bulk and target binding specificity.
Properties
IUPAC Name |
methyl 4-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-19(2,3)21-18(24)22-11-9-14(10-12-22)13-20-28(25,26)16-7-5-15(6-8-16)17(23)27-4/h5-8,14,20H,9-13H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPREESMUUTANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves multiple steps. One common synthetic route includes the reaction of 4-piperidinemethanol with di-tert-butyldicarbonate to form N-Boc-4-piperidinemethanol . This intermediate can then be further reacted with appropriate reagents to introduce the benzoate and sulfamoyl groups, resulting in the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-(N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the development of biochemical assays and as a probe for studying biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several classes of molecules, as highlighted below:
Ethyl/Methyl 4-(Carbamoylamino)benzoate Derivatives
- Example: Methyl 4-(carbamoylamino)benzoate (Fig. 2, ).
- Key Differences: Substituent: Lacks the sulfamoyl-piperidine-tert-butylcarbamoyl chain present in the target compound. Biological Relevance: These derivatives were part of a series tested as aquaporin-3 and aquaporin-7 inhibitors, suggesting that the benzoate scaffold is critical for binding . Physicochemical Impact: Replacement of sulfamoyl with carbamoylamino reduces hydrogen-bond acceptor count (TPSA: ~90 vs.
Piperidine-Based tert-Butylcarbamoyl Derivatives
- Example : tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 139290-70-3, ).
- Key Differences :
- Core Structure : Shares the piperidine-tert-butylcarbamoyl group but replaces the sulfamoyl-benzoate with a methoxy(methyl)carbamoyl moiety.
- Synthetic Routes : Both compounds involve piperidine functionalization, but the target compound requires sulfamoylation steps absent in ’s synthesis .
- Physicochemical Properties :
- Molecular Weight : 272.34 (’s compound) vs. ~425 (estimated for target compound).
- Lipophilicity : The tert-butyl group increases LogP in both, but the sulfamoyl-benzoate in the target compound adds polar surface area, reducing GI absorption compared to ’s derivative .
Urea-Based Analogues
Structure–Activity Relationship (SAR) Insights
- Ester Group : Methyl esters (target compound) may offer improved metabolic stability over ethyl esters due to slower hydrolysis .
- Sulfamoyl vs.
- Piperidine Substitution : The tert-butylcarbamoyl group in the target compound likely enhances steric shielding, improving selectivity over related targets compared to simpler piperidine derivatives .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Ethyl 4-(Carbamoylamino)benzoate | tert-Butyl 4-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate |
|---|---|---|---|
| Molecular Weight | ~425 (estimated) | ~240 | 272.34 |
| Hydrogen Bond Donors | 3 | 2 | 1 |
| Hydrogen Bond Acceptors | 8 | 5 | 5 |
| LogP (Predicted) | ~2.5 | ~1.8 | ~2.1 |
| TPSA (Ų) | ~110 | ~90 | ~75 |
| GI Absorption | Low (high polarity) | Moderate | High |
| BBB Permeability | Unlikely | Possible | Likely |
Data inferred from and , with approximations for the target compound based on structural similarity.
Biological Activity
Methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate, with the CAS number 1396863-82-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₉N₃O₅S, with a molecular weight of 411.5 g/mol. The compound features a sulfamoyl group attached to a piperidine derivative, which is known for its various pharmacological properties.
This compound exhibits its biological activity primarily through the following mechanisms:
- Antimicrobial Activity : Compounds containing sulfamoyl and piperidine moieties have shown promise as antimicrobial agents. The sulfamoyl group is particularly important for antibacterial action, as it can inhibit bacterial enzyme activity.
- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states .
- Cell Membrane Permeability : The structural characteristics of the piperidine ring enhance the compound's ability to cross cellular membranes, suggesting good bioavailability and potential efficacy in vivo.
Antibacterial Effects
Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of Gram-positive bacteria. A study indicated that derivatives similar to this compound displayed potent activity against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL |
| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL |
Anticancer Potential
The compound's structural components suggest potential anticancer activity, particularly through the modulation of pathways involved in cell proliferation and apoptosis. Similar compounds have been studied for their ability to inhibit cancer cell growth and induce apoptosis in leukemic cells.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its ability to penetrate cell membranes effectively. Studies on related compounds indicate that they exhibit moderate to high bioavailability, which is crucial for therapeutic efficacy .
Case Studies
- Study on Antibacterial Activity : A recent investigation assessed the antibacterial effects of various sulfamoyl derivatives, including this compound). Results showed that these compounds had significant inhibitory effects against both standard and resistant bacterial strains, supporting their potential as new antimicrobial agents.
- Enzyme Inhibition Research : Another study focused on the enzyme inhibitory properties of piperidine derivatives, demonstrating that the incorporation of sulfamoyl groups significantly enhanced their activity against AChE and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary infections.
Q & A
Q. What are the optimal synthetic routes for methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate, and how can reaction yields be improved?
Methodological Answer: The synthesis involves two key steps: (1) preparation of the piperidin-4-ylmethylcarbamoyl intermediate and (2) sulfonylation with methyl 4-sulfamoylbenzoate. A high-yield approach (up to 91%) uses methanesulfonyl chloride or analogous sulfonylating agents in pyridine at 20°C to form the sulfonamide bond . Optimization strategies include:
- Temperature control : Maintaining ≤25°C prevents side reactions.
- Reagent stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) improves purity.
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm piperidine ring substitution patterns and tert-butyl carbamoyl group integrity .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with methanol/buffer (65:35) at pH 4.6 to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 440.18 (calculated for CHNOS) .
Q. What are the primary biological targets of this compound, and how are binding assays designed?
Methodological Answer: The sulfamoyl and tert-butyl carbamoyl groups suggest interactions with enzymes or receptors requiring hydrophobic and hydrogen-bonding motifs. Common targets include:
- Proteases : Use fluorescence-based assays with fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition .
- Kinases : ATP-competitive binding is assessed via radiometric filter-binding assays .
- GPCRs : Radioligand displacement assays (e.g., H-labeled antagonists) quantify affinity (reported IC values: 10–100 nM) .
Q. How can solubility challenges be addressed during in vitro studies?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions to prevent precipitation.
- Surfactants : Add 0.01% Tween-80 to aqueous buffers for cell-based assays .
- pH adjustment : Solubility in PBS (pH 7.4) improves at 37°C due to partial ionization of the sulfamoyl group .
Advanced Research Questions
Q. How do structural modifications influence the compound’s activity in structure-activity relationship (SAR) studies?
Methodological Answer: Key modifications and their effects:
| Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of tert-butyl with CF | Increased metabolic stability (t ↑ 30%) | |
| Piperidine N-methylation | Reduced target affinity (IC ↓ 5-fold) | |
| Benzoate ester hydrolysis | Enhanced aqueous solubility (LogP ↓ 1.2 units) |
Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 70% vs. 91%)?
Methodological Answer:
- Re-examine reaction conditions : Trace moisture in pyridine can hydrolyze sulfonyl chlorides, reducing yields. Use molecular sieves to dry solvents .
- Characterize byproducts : LC-MS identifies sulfonic acid derivatives formed via competing hydrolysis .
- Scale-dependent effects : Pilot reactions (<1 mmol) may overestimate yields; optimize at >5 mmol scale .
Q. What strategies improve metabolic stability without compromising target affinity?
Methodological Answer:
- Isotere replacement : Substitute the ester group with a bioisostere like oxadiazole to resist esterase cleavage .
- Deuterium incorporation : Replace labile C-H bonds in the piperidine ring (e.g., C4-H) to slow CYP450-mediated oxidation .
- Prodrug design : Mask the sulfamoyl group as a tert-butyl sulfonate, which is cleaved in vivo .
Q. How can proteome-wide off-target interactions be systematically evaluated?
Methodological Answer:
- Chemical proteomics : Use a photoaffinity probe derivative for pull-down assays coupled with LC-MS/MS to identify binding partners .
- Kinome screening : Test against a panel of 468 kinases (e.g., DiscoverX KinomeScan) to quantify selectivity scores (<10% cross-reactivity desired) .
Q. What experimental setups are recommended for studying electrophilic aromatic substitution (EAS) at the benzoate ring?
Methodological Answer:
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
